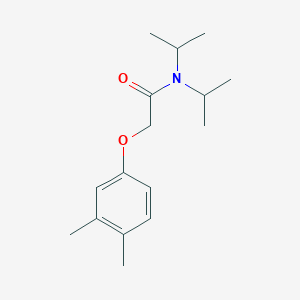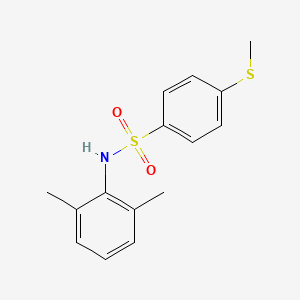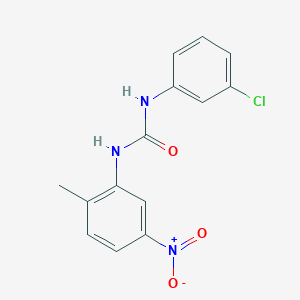
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a chlorophenyl group and a methyl-nitrophenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-5-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters. The use of safer and more environmentally friendly carbonylating agents is preferred to minimize the risk associated with phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH).
Major Products Formed
Reduction: 1-(3-Aminophenyl)-3-(2-methyl-5-nitrophenyl)urea.
Oxidation: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrosophenyl)urea.
Substitution: 1-(3-Substituted phenyl)-3-(2-methyl-5-nitrophenyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, which may result in different chemical and biological properties.
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea: Similar structure but lacks the methyl group, potentially affecting its reactivity and applications.
1-(3-Methylphenyl)-3-(2-methyl-5-nitrophenyl)urea: Similar structure but lacks the chlorine atom, which may influence its chemical behavior.
Uniqueness
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is unique due to the presence of both the chlorophenyl and methyl-nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOKTVTHUBHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B5780618.png)
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)

![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
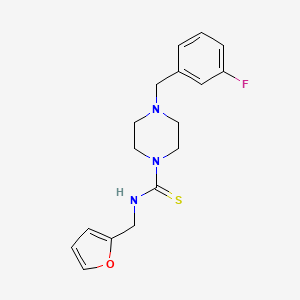
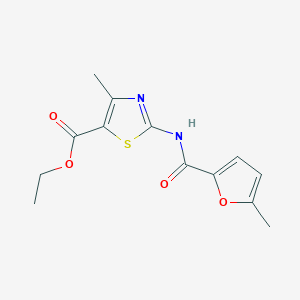
![2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B5780690.png)
![4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)
